molecular formula C9H11N3O B13982228 5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one CAS No. 65533-75-7

5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B13982228
CAS No.: 65533-75-7
M. Wt: 177.20 g/mol
InChI Key: WCUJEIJYLUNNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with a suitable carbonyl compound under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 60-80°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency and scalability. Continuous flow reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines, depending on the specific reagents and conditions used .

Scientific Research Applications

5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various neurological and psychiatric disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and hypnotic effects. Additionally, it may interact with other signaling pathways involved in cellular proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern and the presence of an amino group, which imparts distinct chemical reactivity and potential biological activity. Its unique structure makes it a valuable compound for the development of new therapeutic agents and materials .

Biological Activity

5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9_9H11_{11}N3_3O
  • Molecular Weight : 177.203 g/mol
  • CAS Number : 65533-75-7

Synthesis

The synthesis of this compound typically involves the condensation of o-phenylenediamine with ethyl acetoacetate. This method allows for the formation of the benzodiazepine structure through a cyclization reaction that incorporates an amine group at the 5-position .

Anticancer Activity

Recent studies have demonstrated that derivatives of benzodiazepines exhibit significant anticancer properties. For example, a study on various benzodiazepine derivatives indicated selective cytotoxicity against prostate cancer cells (PC-3), with some compounds reducing cell viability to as low as 13.75% at a concentration of 20 µM . This suggests that this compound and its derivatives may serve as potential candidates for cancer therapy.

Antimicrobial Activity

The antimicrobial activity of benzodiazepine derivatives has also been extensively studied. Compounds similar to this compound showed bacteriostatic effects against various pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 4 mg/mL. These compounds were found to be synergistic when combined with other antibiotics .

GABA(A) Receptor Modulation

Benzodiazepines are well-known for their interaction with GABA(A) receptors. Research has shown that various benzodiazepine derivatives can act as agonists or inverse agonists at these receptors, influencing phasic and tonic inhibition in neuronal cultures. The specific effects of this compound on GABA(A) receptor populations remain to be fully elucidated but are critical for understanding its potential as a therapeutic agent in neurological disorders .

Case Studies

  • Anticancer Efficacy :
    • Study : A series of new benzodiazepine derivatives were tested for their antiproliferative effects on PC-3 cells.
    • Findings : Compound 3 exhibited the highest activity with a viability reduction to 13.75%, indicating strong selective toxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Properties :
    • Study : The antibacterial activity was evaluated against multiple strains.
    • Findings : Most derivatives displayed significant bacteriostatic activity and were effective in combination therapies against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves cyclization of a substituted o-phenylenediamine precursor with a ketone or ester under acidic or basic conditions. For example, alkylation of the benzodiazepine core can be achieved using ethyl bromide or benzyl chloride under liquid-solid phase-transfer conditions. Key parameters include temperature control (60–100°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or HPLC is critical to minimize side products like dialkylated derivatives .
  • Optimization : Use design-of-experiments (DoE) to vary catalyst concentration, reaction time, and solvent polarity. Characterize intermediates via 1^1H/13^{13}C NMR to confirm regioselectivity .

Q. How can the purity of this compound be assessed, and what purification techniques are recommended?

  • Purity Assessment : Employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) and UV detection at 254 nm. Compare retention times against certified reference standards.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) effectively removes impurities. For persistent byproducts (e.g., dialkylated derivatives), preparative HPLC is advised .

Q. What spectroscopic and crystallographic methods are used for structural elucidation?

  • Spectroscopy : 1^1H NMR (in DMSO-d6_6) reveals amine proton signals at δ 6.8–7.2 ppm and carbonyl peaks at ~170 ppm in 13^{13}C NMR. IR spectroscopy confirms N-H stretches (~3350 cm1^{-1}) and C=O vibrations (~1650 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond angles and dihedral angles. Hydrogen bonding networks can be analyzed using Olex2 or Mercury .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of alkylation reactions in 1,5-benzodiazepin-2-one derivatives?

  • Mechanism : Alkylation occurs preferentially at the N1 position due to steric hindrance at N5 and resonance stabilization of the intermediate. For example, ethyl bromide reacts with the deprotonated amine at N1 under basic conditions (K2_2CO3_3, DMF). Prolonged reaction times or excess alkylating agents lead to O-alkylation of hydroxyl groups, forming dialkylated products. Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity .

Q. How can computational chemistry aid in predicting the physicochemical properties and reactivity of this compound?

  • Approach : Use Gaussian or ORCA software for DFT calculations to optimize molecular geometry and compute electrostatic potential maps. Molecular docking (AutoDock Vina) evaluates binding affinity to GABAA_A receptors, leveraging InChIKey-derived 3D structures (e.g., KPOKLIRNGJBGBL from ). Predict logP and solubility via COSMO-RS .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?

  • Troubleshooting :

  • Yield Discrepancies : Replicate reactions under inert atmospheres (N2_2) to exclude moisture/O2_2 sensitivity. Verify reagent purity via elemental analysis.
  • Spectral Variations : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC). For crystallographic inconsistencies (e.g., bond lengths), re-refine data with SHELXL using higher-resolution datasets .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?

  • SAR Framework :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) at C7 to enhance metabolic stability.
  • Side Chain Engineering : Replace the 5-amino group with acetyl or propyl substituents to modulate lipophilicity.
  • Pharmacological Testing : Assess GABAA_A receptor binding (radioligand assays) and pharmacokinetics (microsomal stability) .

Properties

CAS No.

65533-75-7

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

5-amino-3,4-dihydro-1H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C9H11N3O/c10-12-6-5-9(13)11-7-3-1-2-4-8(7)12/h1-4H,5-6,10H2,(H,11,13)

InChI Key

WCUJEIJYLUNNKS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C2NC1=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.